
(3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H26N8O5 and its molecular weight is 470.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of (3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps. The initial step might include the nitration of benzene derivatives to introduce the nitro groups at the 3 and 5 positions. This is followed by coupling reactions to introduce the piperazinyl and pyridazinyl moieties, using reagents like 4-ethylpiperazine and pyridazine under specific conditions such as elevated temperatures and the presence of catalysts.
Industrial Production Methods: : For industrial-scale production, methods would focus on optimizing yields and reducing costs. This may involve the use of continuous flow reactors for nitration and coupling reactions, along with solvent recovery and recycling techniques to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes: : (3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various types of reactions including:
Oxidation: : Due to the presence of nitro groups, the compound can be susceptible to oxidative processes, potentially yielding different nitroso or hydroxyl derivatives.
Reduction: : The nitro groups can be reduced to amine groups using reagents like hydrogen gas in the presence of palladium on carbon or other catalytic systems.
Substitution: : The compound can undergo nucleophilic aromatic substitution reactions, especially in positions adjacent to the nitro groups.
Common Reagents and Conditions: : Reactions involving this compound often use reagents such as hydrazine, sodium borohydride, and various catalysts, typically under controlled temperature and pH conditions.
Major Products Formed: : The major products formed from these reactions could include amines, hydrazones, and substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is studied for its potential as a building block in organic synthesis, given its diverse functional groups which can be modified.
Biology: : In biological research, it might be used to explore its effects on cellular mechanisms and pathways.
Medicine: : Potential therapeutic applications could involve investigating its role as a pharmacophore in drug design, targeting specific receptors or enzymes.
Industry: : Industrial applications might include its use in developing novel materials with specific chemical properties.
Wirkmechanismus
Mechanism by Which the Compound Exerts Its Effects: : The exact mechanism would depend on its interaction with biological targets, but generally, compounds with similar structures might interact with cellular proteins, altering their function.
Molecular Targets and Pathways Involved: : Potential targets could include enzymes like kinases or proteases, or receptors such as G-protein coupled receptors, altering intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: : Compared to other piperazine and pyridazine derivatives, (3,5-Dinitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone stands out due to its additional nitro groups which impart distinct electronic properties.
List of Similar Compounds: : Similar compounds might include (3,5-Dinitrophenyl)piperazine, pyridazinylpiperazine derivatives, and other nitrophenyl-substituted compounds.
Eigenschaften
IUPAC Name |
(3,5-dinitrophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8O5/c1-2-24-5-7-25(8-6-24)19-3-4-20(23-22-19)26-9-11-27(12-10-26)21(30)16-13-17(28(31)32)15-18(14-16)29(33)34/h3-4,13-15H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMCRKGGLDDNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
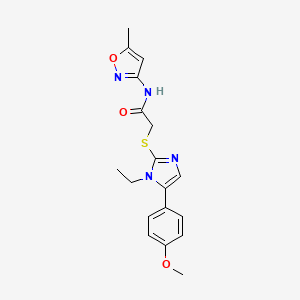
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,5-dichlorophenyl)amino)formamide](/img/structure/B2481860.png)

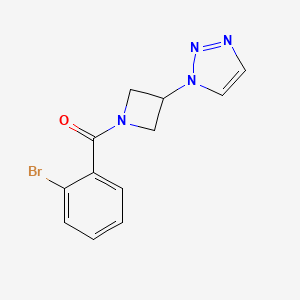
![N-(4-ETHOXYPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2481868.png)
![4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481869.png)
![N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2481871.png)
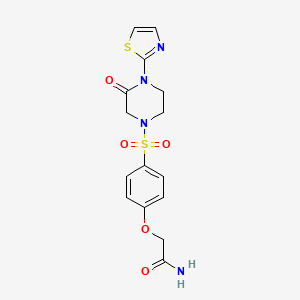
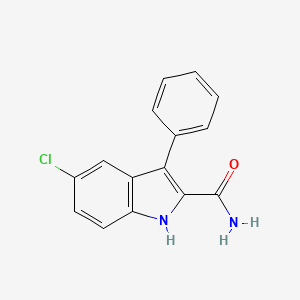
![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone oxalate](/img/structure/B2481876.png)
![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481877.png)
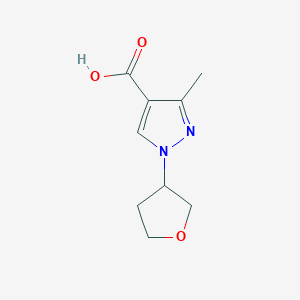

![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one](/img/structure/B2481880.png)
